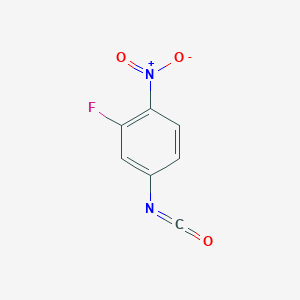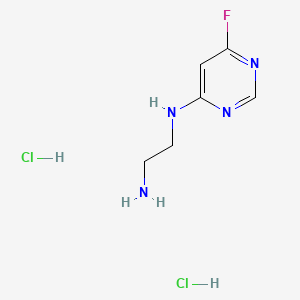
2-Fluoro-4-isocyanato-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-isocyanato-1-nitrobenzene is an organic compound with the molecular formula C7H3FN2O3. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isocyanate group, and a nitro group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isocyanato-1-nitrobenzene typically involves the nitration of 2-fluoroaniline followed by the introduction of the isocyanate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting 2-fluoro-4-nitroaniline is then treated with phosgene or a similar reagent to introduce the isocyanate group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be carefully controlled to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of the reagents involved, such as phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-isocyanato-1-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The nitro and isocyanate groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as potassium carbonate in dimethylformamide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can reduce the nitro group.
Addition: Amines or alcohols can be used to react with the isocyanate group under mild conditions.
Major Products Formed
Substitution: Products include substituted benzene derivatives.
Reduction: The major product is 2-Fluoro-4-isocyanatoaniline.
Addition: Products include ureas and carbamates.
Applications De Recherche Scientifique
2-Fluoro-4-isocyanato-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules through the isocyanate group, which reacts with amines in proteins and peptides.
Industry: Used in the production of polymers and other materials where specific functional groups are required.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-isocyanato-1-nitrobenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, such as amines, through the formation of urea or carbamate linkages. This reactivity makes it useful for modifying biomolecules and synthesizing new compounds. The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoronitrobenzene: Similar structure but lacks the isocyanate group.
4-Fluoro-2-isocyanato-1-nitrobenzene: Isomer with different positions of the substituents.
2-Bromo-4-fluoro-1-nitrobenzene: Similar structure but with a bromine atom instead of an isocyanate group.
Uniqueness
2-Fluoro-4-isocyanato-1-nitrobenzene is unique due to the presence of both the isocyanate and nitro groups on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and modifications of biomolecules.
Propriétés
Numéro CAS |
137677-85-1 |
|---|---|
Formule moléculaire |
C7H3FN2O3 |
Poids moléculaire |
182.11 g/mol |
Nom IUPAC |
2-fluoro-4-isocyanato-1-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O3/c8-6-3-5(9-4-11)1-2-7(6)10(12)13/h1-3H |
Clé InChI |
UUHCQJGWGATUCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C=O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536089.png)


![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)

![Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate](/img/structure/B13536116.png)






